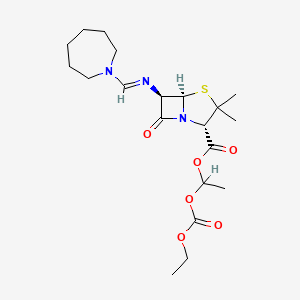
Tartaric acid dihydrazide
説明
Tartaric acid dihydrazide is a chemical compound with the molecular formula C4H10N4O4 . It is also known as (2R,3R)-2,3-Dihydroxysuccinohydrazide . Tartaric acid, from which this compound is derived, is a carboxylic acid found in many vegetables and fruits such as bananas, grapes, and tamarinds .
Molecular Structure Analysis
Tartaric acid dihydrazide has a molecular weight of 178.147 Da . It contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 2 N hydrazine bonds, 2 hydroxyl groups, and 2 secondary alcohols .Physical And Chemical Properties Analysis
Tartaric acid dihydrazide is a white crystalline powder . It has a density of 1.626g/cm^3, a boiling point of 724.9°C at 760 mmHg, and a flash point of 392.2°C . It also has a molecular weight of 178.15 .科学的研究の応用
Protein Carboxyl Groups Cross-Linking : L-(+)-tartaric acid dihydrazide has been used in protein chemistry. It was coupled to the purple membrane from Halobacterium halobium, facilitating the formation of bacteriorhodopsin dimers, trimers, and higher polymers. This demonstrates its utility in protein cross-linking reactions (Renthal, 2009).
Asymmetric Synthesis : Tartaric acid is an ideal asymmetric catalyst for various chemical reactions. For instance, it catalyzed an enantioselective [4 + 2] cycloaddition of isochromene acetals and vinylboronates, producing dihydronaphthalenes and dihydrobenzofluorene products with high enantioselectivity and excellent diastereoselectivities (Luan et al., 2015).
Catalysis in Organic Synthesis : Similarly, tartaric acid catalyzes the asymmetric addition of vinylboronates to N-acyl quinoliniums, producing highly enantioenriched dihydroquinolines. This highlights its role in activating catalysts in organic synthesis (Kodama et al., 2011).
Material Science : In the field of material science, tartaric acid has been used for the production of sustainable Portland-free CSA-based mortars, acting as a superplasticizer and extending the pot-life of mortars (Coppola et al., 2018).
Pharmaceuticals and Health : Tartaric acid shows potential in pharmaceutical applications. It has been identified as having antihypertensive properties, with studies showing its capability to balance blood pressure (Kousar et al., 2022).
Corrosion Resistance : In aerospace applications, tartaric acid is added to sulfuric acid anodizing baths to enhance the corrosion resistance of aluminum alloys, demonstrating its utility in improving material durability (Curioni et al., 2009).
Environmental Applications : Tartaric acid has been used for the removal of heavy metals from contaminated soil, showcasing its environmental remediation potential (Ke et al., 2006).
Safety And Hazards
When handling tartaric acid dihydrazide, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedihydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12)/t1-,2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJZGXRFYKPSIM-JCYAYHJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)O)(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)NN)O)(C(=O)NN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tartaric acid dihydrazide | |
CAS RN |
54789-92-3 | |
| Record name | 2,3-Dihydroxy- (2R,3R)butanedioic acid 1,4-dihydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54789-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tartaric acid dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054789923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [R-(R*,R*)]-tartarohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)







